N-(2,4-dimethoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
Description
This compound features a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a naphthalen-1-yl group at position 2 and an acetamide side chain at position 3. The acetamide nitrogen is further modified with a 2,4-dimethoxyphenyl group. Molecular weight and stereoelectronic properties are critical determinants of its pharmacokinetic and pharmacodynamic profile .
Properties
Molecular Formula |
C25H21N5O4 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |
InChI |
InChI=1S/C25H21N5O4/c1-33-17-10-11-20(23(12-17)34-2)27-24(31)14-29-25(32)22-13-21(28-30(22)15-26-29)19-9-5-7-16-6-3-4-8-18(16)19/h3-13,15H,14H2,1-2H3,(H,27,31) |
InChI Key |
SUCUVOGITOYRJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54)OC |
Origin of Product |
United States |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo-triazin scaffold. Its molecular formula is C₁₈H₁₈N₄O₃, and it possesses multiple functional groups that may contribute to its biological activity.
Mechanisms of Biological Activity
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities including:
- Antitumor Activity : Compounds with pyrazolo-triazine frameworks have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The presence of methoxy groups in the aromatic rings may enhance anti-inflammatory properties by modulating cytokine production and immune response.
- Antimicrobial Properties : Some derivatives of pyrazolo compounds have demonstrated antimicrobial activity against various pathogens.
Antitumor Activity
A study published in Molecules explored the antitumor effects of related pyrazolo compounds. The results indicated significant inhibition of tumor growth in vitro and in vivo models. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Effects
In a separate investigation focusing on immune modulation, a derivative with a similar structure was tested for its ability to regulate immune cell populations during inflammation. The compound exhibited significant enhancement of CD4+ and CD8+ T cell populations, suggesting potential applications in inflammatory diseases .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of related compounds. A study found that certain pyrazolo derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 μg/mL to 32 μg/mL against various strains .
Data Tables
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substitution Patterns on the Aromatic Rings
N-[(2,3-Dimethoxyphenyl)methyl]-2-[2-(Naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide (CAS: 1326831-11-1)
- Structural Difference : The 2,3-dimethoxyphenyl group replaces the 2,4-dimethoxyphenyl substituent.
- Molecular weight (469.49 g/mol) is nearly identical, suggesting similar bioavailability .
2-[2-(4-Bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide
- Structural Difference : A 4-bromophenyl group replaces the naphthalen-1-yl group, and the 3-methoxybenzyl substituent differs from 2,4-dimethoxyphenyl.
- Impact: Bromine’s electron-withdrawing nature reduces electron density on the pyrazolo-triazinone core, possibly lowering metabolic stability. The molecular weight (468.31 g/mol) is comparable, but lipophilicity (LogP) may increase due to bromine .
2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-furylmethyl)acetamide
- Structural Difference : A 4-fluorophenyl group and furylmethyl substituent are present.
- This compound’s smaller size (vs. naphthalene-containing analogues) could enhance solubility but reduce target affinity .
Core Heterocycle Modifications
2-{2-[2-(2,3-Difluorophenyl)ethyl]-4-oxo-1,8-naphthyridin-1(4H)-yl}-N-{1-(2-methoxyethyl)piperidin-4-yl}-N-[[4’-(trifluoromethyl)biphenyl-4-yl]methyl}acetamide (Goxalapladib)
- Structural Difference: A 1,8-naphthyridine core replaces pyrazolo-triazinone, with trifluoromethyl and piperidine substituents.
- Impact : The naphthyridine core offers distinct hydrogen-bonding and stacking interactions, while trifluoromethyl groups enhance lipophilicity. This compound’s larger size (718.80 g/mol) may limit blood-brain barrier penetration but improve plasma protein binding .
20a-l: Pyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl Acetamide Derivatives
- Structural Difference: Pyrrolo-triazinone replaces pyrazolo-triazinone.
- Impact : The pyrrolo system introduces a five-membered ring, altering conformational flexibility and electronic distribution. Substituents like 4-methoxyphenyl (e.g., 20a) retain electron-donating effects but may shift target selectivity .
Physicochemical and Spectroscopic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
